2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro-
CAS No.: 647832-04-0
Cat. No.: VC16889371
Molecular Formula: C10H5BrCl2O3
Molecular Weight: 323.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647832-04-0 |
|---|---|
| Molecular Formula | C10H5BrCl2O3 |
| Molecular Weight | 323.95 g/mol |
| IUPAC Name | 2-(3-bromophenoxy)-3,4-dichloro-2H-furan-5-one |
| Standard InChI | InChI=1S/C10H5BrCl2O3/c11-5-2-1-3-6(4-5)15-10-8(13)7(12)9(14)16-10/h1-4,10H |
| Standard InChI Key | YDGDKQDWTINIEA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)OC2C(=C(C(=O)O2)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Configuration
The compound’s molecular formula is , with a molar mass of 323.95 g/mol. Its IUPAC name, 2-(3-bromophenoxy)-3,4-dichloro-2H-furan-5-one, reflects the substitution pattern:
-
3-Bromophenoxy group: Introduces steric bulk and electron-withdrawing effects.
-
Dichloro substituents: Enhance electrophilicity at C3 and C4, facilitating nucleophilic substitutions.
-
γ-Lactone ring: Imparts strain, increasing reactivity toward ring-opening reactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.95 g/mol |
| CAS Registry | 647832-04-0 |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Production
Synthetic Pathways
The synthesis typically involves a multi-step approach:
-
Halogenation of Furanone Precursors: Mucochloric acid (3,4-dichloro-2(5H)-furanone) serves as a starting material, reacting with 3-bromophenol under acid catalysis to introduce the phenoxy group .
-
Optimization of Reaction Conditions:
Table 2: Key Synthetic Parameters
| Parameter | Condition |
|---|---|
| Starting Material | Mucochloric acid |
| Phenol Derivative | 3-Bromophenol |
| Catalyst | |
| Temperature | 80–110°C |
| Yield | 70–85% |
Chemical Reactivity
Nucleophilic Substitutions
The dichloro substituents at C3 and C4 undergo regioselective reactions:
-
Suzuki-Miyaura Coupling: With arylboronic acids () and , the C4 chlorine is replaced by an aryl group, yielding 3-chloro-4-aryl derivatives (60–70% yield).
-
Hydrogenolysis: Catalytic hydrogenation () cleaves the C–O bond, producing 3,4-dichloro-5-hydroxy-2(5H)-furanone and bromobenzene.
Radical Reactions
Under radical initiators (e.g., AIBN), the compound participates in atom-transfer processes:
This pathway enables alkylation at C3 or C4, forming branched derivatives.
Biological Activity
Antimicrobial Effects
Studies on structural analogues demonstrate potent biofilm disruption:
-
Staphylococcus aureus: 3,4-Dichloro-5-phenoxy derivatives reduce biofilm biomass by 60% at 10 µg/mL, comparable to vancomycin .
Comparison with Structural Analogues
Halogenation Effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume